3-Isomangostin hydrate formate
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Overview
Description
3-Isomangostin hydrate formate: is a natural xanthone derivative isolated from the fruits of Garcinia mangostana . It is known for its yellow powder appearance and has a molecular formula of C25H28O8 with a molecular weight of 456.5 g/mol . This compound is part of the xanthone family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isomangostin hydrate formate is typically isolated from natural sources, specifically the fruits of Garcinia mangostana The isolation process involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes as those used in laboratory settings. The fruits of Garcinia mangostana are processed to extract the compound, which is then purified to achieve the desired purity levels (typically greater than 95%).
Chemical Reactions Analysis
Types of Reactions: 3-Isomangostin hydrate formate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Isomangostin hydrate formate involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: By disrupting microbial cell membranes and inhibiting microbial growth.
Comparison with Similar Compounds
Mangostin: Another xanthone derivative with similar biological activities.
Alpha-mangostin: Known for its potent antioxidant and anticancer properties.
Gamma-mangostin: Studied for its anti-inflammatory and antimicrobial effects.
Uniqueness: 3-Isomangostin hydrate formate is unique due to its specific molecular structure and the presence of a formate group, which may contribute to its distinct biological activities compared to other xanthone derivatives .
Properties
IUPAC Name |
[4-(5,9-dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8.H2O/c1-24(2,31-12-26)8-7-14-19-17(10-15(27)23(14)30-5)32-18-11-16-13(6-9-25(3,4)33-16)21(28)20(18)22(19)29;/h10-12,27-28H,6-9H2,1-5H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUSCBSXBQXBQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)OC=O)OC)O)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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